molecular formula C23H28N6O B2707499 N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291853-07-0

N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2707499
CAS No.: 1291853-07-0
M. Wt: 404.518
InChI Key: SMQBTSIJMFNQOU-UHFFFAOYSA-N
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Description

Background and Significance of N-(3,4-Dimethylphenyl)-4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

This novel triazole-piperazine hybrid emerges from rational drug design strategies combining three critical structural elements:

  • Piperazine core : A six-membered diamine ring demonstrating conformational flexibility for target engagement
  • 1,2,3-Triazole : A bioisostere for amide bonds with enhanced metabolic stability and hydrogen bonding capacity
  • Dimethylphenyl substituents : Hydrophobic aromatic systems modulating ligand-receptor interactions and pharmacokinetic properties
Molecular Property Value
Molecular Formula C23H27N7O
Molecular Weight 409.51 g/mol
logP (Predicted) 4.02 ± 0.3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

The strategic positioning of dimethyl groups at both phenyl rings (3,4- and 2,3- positions) introduces steric effects that may influence target selectivity. Piperazine carbonyl linkage to the triazole ring creates a planar conjugated system, potentially enhancing π-π stacking interactions with aromatic residues in binding pockets.

Overview of Triazole-Containing Piperazine Derivatives in Medicinal Chemistry

Triazole-piperazine hybrids occupy a privileged chemical space in drug discovery, with demonstrated activities across multiple therapeutic areas:

Antimicrobial Applications :

  • Piperazine-triazole conjugates show MIC values of 2-8 μg/mL against Pseudomonas aeruginosa and Candida albicans
  • The triazole nitrogen atoms participate in hydrogen bonding with microbial enzyme active sites

Anticancer Potential :

  • Analogous compounds exhibit IC50 values <10 μM in various cancer cell lines through PARP1 inhibition
  • Structure-activity relationship (SAR) studies reveal that 2,3-dimethylphenyl substitution enhances cytotoxicity

Neurological Targets :

  • Piperazine derivatives modulate serotonin and dopamine receptors at nanomolar concentrations
  • Triazole-containing analogs demonstrate improved blood-brain barrier penetration compared to non-heterocyclic derivatives

The synthetic versatility of these hybrids enables rapid generation of structural analogs through:

  • Nucleophilic substitution at piperazine nitrogen atoms
  • Copper-catalyzed azide-alkyne cycloaddition for triazole formation
  • Friedel-Crafts acylation for aromatic substitution

Objectives and Scope of the Research

This review systematically addresses three primary objectives:

  • Structural Analysis : Elucidate the conformational preferences of the piperazine-triazole core through computational modeling and X-ray crystallography data from analogous compounds
  • Synthetic Methodology : Detail optimized routes for constructing the target molecule, including protection/deprotection strategies for the piperazine nitrogen atoms
  • Biological Evaluation : Analyze preliminary data on receptor binding affinity, enzyme inhibition potential, and cellular activity profiles from structurally related compounds

The scope encompasses:

  • Comparative assessment of synthetic yields across different coupling reagents
  • Quantitative structure-activity relationship (QSAR) models predicting antibacterial vs. anticancer activity
  • Molecular docking simulations against PARP1 and bromodomain targets

Excluded from this analysis are:

  • Pharmacokinetic parameters (absorption, distribution, metabolism, excretion)
  • Toxicological profiles and safety indices
  • Clinical trial data or therapeutic dosage regimens

Properties

IUPAC Name

[5-(3,4-dimethylanilino)triazolidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-15-8-9-19(14-17(15)3)24-22-21(25-27-26-22)23(30)29-12-10-28(11-13-29)20-7-5-6-16(2)18(20)4/h5-9,14,21-22,24-27H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUCASJMHGYCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and piperazine moiety. Its molecular formula is C25H34N4C_{25}H_{34}N_{4}, with a molar mass of approximately 414.57 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound acts as an agonist for the G protein-coupled receptor GPR55. GPR55 is implicated in various physiological processes and is known to interact with cannabinoids and lysophosphatidylinositol (LPI) . The compound exhibits an EC50 value of 0.26 µM for GPR55 activation, indicating its potency in modulating this receptor's activity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Details
GPR55 Agonism Potent agonist with an EC50 of 0.26 µM .
Anticancer Potential Exhibits selective inhibition of protein kinase B (PKB), which is involved in cell growth regulation .
Neuroprotective Effects Potential neuroprotective properties based on interactions with signaling pathways related to inflammation and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • GPR55 Activation Studies :
    • A study identified the binding site for GPR55 agonists and confirmed the role of this compound as a selective ligand .
    • The compound's ability to induce β-arrestin trafficking suggests its relevance in modulating GPR55-related signaling pathways.
  • Cancer Cell Studies :
    • In vitro assays demonstrated that the compound inhibits PKB activity selectively over other kinases, potentially leading to reduced tumor cell proliferation . This selectivity indicates its promise as a targeted therapeutic agent in oncology.
  • Neuroprotection Research :
    • Investigations into the neuroprotective effects revealed that the compound could inhibit neuroinflammation by blocking key signaling pathways such as NF-κB . This mechanism may contribute to its efficacy in models of neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can inhibit cell proliferation in various cancer cell lines. For instance:

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (PGI)
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings suggest that modifications in the triazole structure may enhance the compound's efficacy against cancer cells.

Antidepressant and Anxiolytic Effects

The piperazine moiety present in the compound is associated with various neurotransmitter interactions that can influence mood and anxiety levels. Preliminary studies indicate that similar piperazine derivatives have shown promise as antidepressants and anxiolytics by modulating serotonin and dopamine receptors.

Table 2: Antidepressant Activity of Piperazine Derivatives

Compound NameModel UsedEfficacy (%)
Piperazine Derivative 1Forced Swim Test75%
Piperazine Derivative 2Elevated Plus Maze68%

Case Studies

Several case studies have investigated the pharmacological properties of similar compounds:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of triazole derivatives for their anticancer activities against various cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity.
  • Piperazine Derivatives for Neurological Disorders : Research conducted on piperazine derivatives demonstrated significant efficacy in animal models of depression and anxiety, suggesting potential therapeutic benefits for human use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

  • 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine (): Differs by a 4-ethylphenyl group instead of 3,4-dimethylphenyl on the triazole.
  • Compounds with Trifluoromethylphenyl Substituents ():
    Piperazine rings substituted with trifluoromethylphenyl groups (e.g., 3-, 4-, or 2-trifluoromethylphenyl) exhibit stronger electron-withdrawing effects than dimethylphenyl. This enhances resistance to oxidative metabolism but may reduce binding affinity to receptors preferring electron-donating groups .

  • N-[(E)-(3,4-Dichlorophenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine (): Incorporates a dichlorophenylmethylene group and a bulky naphthylmethyl substituent.

Functional Group Modifications

  • N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide ():
    Replaces the triazole-carbonyl group with a thioamide and adds a hydroxyethyl chain. The thioamide group introduces sulfur, which may alter electronic properties and metabolic pathways (e.g., susceptibility to CYP450 oxidation) .

  • Compounds with Pentanamide Linkers ():
    Piperazine linked via pentanamide chains (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) shows flexibility differences compared to the rigid triazole-carbonyl scaffold. Flexible linkers may reduce binding specificity but improve solubility .

Heterocyclic Core Variations

  • 1,2,5-Oxadiazole Derivatives (): Compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine replace the triazole with oxadiazole, altering hydrogen-bonding capacity and aromatic stacking interactions.
  • Pyrazole and Pyridazine Analogues ():
    Pyrazole derivatives (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) lack the piperazine-triazole scaffold, resulting in reduced conformational rigidity and receptor engagement versatility .

Structural and Pharmacological Data Table

Compound Core Structure Piperazine Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,3-Triazole 2,3-Dimethylphenyl Carbonyl, dimethylphenyl ~424.5 (estimated) High lipophilicity, potential CNS activity
1,2,3-Triazole 2,3-Dimethylphenyl 4-Ethylphenyl ~438.5 Increased hydrophobicity
Cyclopentyl-tetrahydro-2H-pyran Trifluoromethylphenyl Trifluoromethyl 468.2 Enhanced metabolic stability
Piperazine 3,5-Dimethylphenyl Thioamide, hydroxyethyl ~335.4 Sulfur-mediated metabolism

Key Research Findings

  • Electronic Effects : Methyl groups on phenyl rings (target compound) provide moderate electron-donating effects, favoring interactions with receptors like dopamine D3, which prefer hydrophobic pockets .
  • Steric Considerations : Bulkier substituents (e.g., naphthylmethyl in ) may hinder binding to compact receptor sites but improve selectivity for larger targets .
  • Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism compared to methyl groups, extending half-life .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step reactions, including condensation of piperazine derivatives with triazole precursors and subsequent amidation. Key steps include:

  • Piperazine Functionalization : Reacting 2,3-dimethylphenylpiperazine with carbonyl donors (e.g., chloroformates) to generate the piperazine-1-carbonyl intermediate .
  • Triazole-Amine Coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the triazole core to the dimethylphenylamine moiety .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients ensures high purity (>95%) .

Q. How is the compound’s structural integrity confirmed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., piperazine carbonyl at ~170 ppm, triazole protons at 7.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 486.248) .
  • X-ray Crystallography : Resolves spatial arrangements of the triazole-piperazine hybrid system, critical for structure-activity studies .

Q. What purification techniques are effective?

  • Normal-Phase Chromatography : Silica gel columns with methanol/ethyl acetate gradients remove unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for biological testing .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Compound Purity : Impurities >5% can skew results; validate purity via HPLC before testing .
  • Structural Analog Interference : Compare activity with analogs (e.g., 3-chlorophenylpiperazine derivatives) to identify substituent-specific effects .

Q. What computational methods predict target interactions?

  • Molecular Docking : Simulate binding to dopamine D3 receptors (PDB: 3PBL) to identify key interactions (e.g., piperazine NH with Asp110) .
  • Molecular Dynamics (MD) Simulations : Assess stability of the triazole-piperazine complex in lipid bilayers (20 ns trajectories, GROMACS) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., dimethyl vs. dichlorophenyl groups) with logP and bioactivity .

Q. How to design analogs for improved pharmacokinetics?

  • Bioisosteric Replacement : Replace the triazole core with oxadiazole to enhance metabolic stability .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to increase blood-brain barrier penetration .
  • Prodrug Strategies : Conjugate with esterase-sensitive moieties (e.g., acetyloxypropyl) to improve solubility .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Synthetic Scalability : Transition from batch to flow chemistry for piperazine coupling steps to enhance reproducibility .

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